molecular formula C13H10BrN3O5 B5344976 2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone

2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone

カタログ番号 B5344976
分子量: 368.14 g/mol
InChIキー: VJXGMZRCLDQNHU-HWKANZROSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone, also known as BMN-673, is a novel PARP inhibitor that has gained significant attention in recent years. PARP inhibitors such as BMN-673 have been shown to have potential therapeutic applications in cancer treatment due to their ability to selectively target cancer cells.

作用機序

2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone works by inhibiting PARP enzymes, which play a crucial role in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage, leading to their death. This mechanism of action is particularly effective in cancer cells with BRCA mutations, which have a defective DNA repair mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in preclinical studies. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

実験室実験の利点と制限

One of the major advantages of 2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone is its high selectivity for cancer cells, which minimizes the risk of side effects. Another advantage is its ability to enhance the effectiveness of other cancer treatments. However, one limitation of this compound is its high cost, which may limit its accessibility for some researchers.

将来の方向性

There are several potential future directions for research on 2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone. One area of focus could be the development of more efficient synthesis methods to reduce the cost of production. Another area of research could be the identification of biomarkers that can predict the response to this compound in different types of cancer. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other cancer treatments.

合成法

2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone can be synthesized through a multistep process involving the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile, followed by condensation with ethyl acetoacetate and subsequent cyclization. The resulting compound is then subjected to nitration and hydrolysis to yield this compound.

科学的研究の応用

2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with BRCA mutations, as they exploit the cancer cells' inherent DNA repair defects. This compound has also shown promise in treating other types of cancer, including ovarian, breast, and prostate cancers.

特性

IUPAC Name

2-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O5/c1-22-9-4-2-7(6-8(9)14)3-5-10-15-12(18)11(17(20)21)13(19)16-10/h2-6H,1H3,(H2,15,16,18,19)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXGMZRCLDQNHU-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。